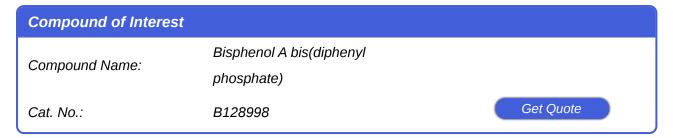


In-Silico Modeling of Bisphenol A bis(diphenyl phosphate): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(diphenyl phosphate) (BDP), a prominent organophosphate flame retardant, is increasingly scrutinized for its potential environmental and human health impacts. As a member of the bisphenol and organophosphate ester classes, concerns exist regarding its potential for endocrine disruption and other toxicological effects. In-silico modeling offers a powerful and efficient approach to predict the physicochemical properties, pharmacokinetic behavior, and toxicological endpoints of BDP, thereby guiding further experimental studies and risk assessment.

This technical guide provides a comprehensive overview of the in-silico modeling of BDP, detailing methodologies for predicting its properties and interactions with biological systems. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the evaluation of BDP and other emerging environmental contaminants.

Physicochemical and Toxicological Profile of BDP

BDP is a halogen-free flame retardant used in various polymer blends for electronics and other consumer products.[1] Its chemical structure, combining bisphenol A and diphenyl phosphate



moieties, raises concerns about its potential to hydrolyze or metabolize into Bisphenol A (BPA) and diphenyl phosphate (DPHP), both of which have known toxicological profiles.[2]

Table 1: Physicochemical Properties of **Bisphenol A bis(diphenyl phosphate)**

Property	Value	Reference
CAS Number	5945-33-5	[1]
Molecular Formula	C ₃₉ H ₃₄ O ₈ P ₂ [1]	
Molecular Weight	692.641 g/mol	[1]
Appearance	Colorless to off-white oil	
Water Solubility	Very low	_
Log Kow (Octanol-Water Partition Coefficient)	High	

Toxicological Summary:

In-vitro and in-silico studies on BDP and its metabolites suggest a potential for endocrine disruption. While direct experimental data on the binding affinity of BDP to nuclear receptors is limited, studies on its primary metabolite, BPA, and other bisphenol analogues provide valuable insights. BPA is a known endocrine disruptor that can interact with several nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), and peroxisome proliferator-activated receptor-gamma (PPARy).[3][4][5] In-silico modeling predicts that BDP's metabolites, BPA and DPHP, are likely formed in rats.[2] In vitro studies using rat liver microsomes have shown a mean BDP depletion of 44%, with a 3.9% conversion to BPA and a 2.6% conversion to DPHP.[2]

In-Silico Modeling Methodologies

A variety of in-silico techniques can be employed to predict the toxicological and pharmacokinetic properties of BDP. These methods, ranging from quantitative structure-activity relationship (QSAR) models to molecular docking and physiologically based pharmacokinetic (PBPK) modeling, provide a computational framework for risk assessment.



Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property.[6] For BDP, QSAR can be used to predict endpoints such as receptor binding affinity, toxicity, and biodegradability.

Experimental Protocol: QSAR Model Development for Endocrine Disruption

- Data Collection: Compile a dataset of structurally diverse compounds with experimentally determined binding affinities to the target nuclear receptor (e.g., ERα, AR, PPARγ). This dataset should include compounds structurally similar to BDP, such as other bisphenols and organophosphate esters.
- Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).
- Model Building: Use statistical methods, such as multiple linear regression (MLR), partial
 least squares (PLS), or machine learning algorithms (e.g., support vector machines, random
 forests), to build a mathematical model that correlates the calculated descriptors with the
 experimental activity.
- Model Validation: Rigorously validate the developed QSAR model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power and robustness.
 The model's applicability domain should also be defined to ensure reliable predictions for new compounds like BDP.
- Prediction for BDP: Use the validated QSAR model to predict the endocrine-disrupting potential of BDP.

Table 2: Predicted Endocrine Disrupting Potential of BDP using QSAR (Hypothetical)



Nuclear Receptor	Predicted Binding Affinity (Log(1/IC50))	Confidence Level	
Estrogen Receptor α (ERα)	Moderate	Medium	
Androgen Receptor (AR) Low		High	
Peroxisome Proliferator- Activated Receptor y (PPARy)	Moderate to High	Medium	

Note: This table presents hypothetical data as specific QSAR predictions for BDP are not readily available in the searched literature. The predictions are based on the known activities of its structural analogues.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This method can be used to investigate the binding of BDP and its metabolites to the ligand-binding domains of nuclear receptors.

Experimental Protocol: Molecular Docking of BDP to Nuclear Receptors

- Receptor and Ligand Preparation:
 - Obtain the 3D crystal structure of the target nuclear receptor (e.g., ERα, AR, PPARγ) from the Protein Data Bank (PDB).
 - Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
 - Generate the 3D structure of BDP and its metabolites (BPA and DPHP) and optimize their geometry.
- Docking Simulation:
 - Define the binding site on the receptor, typically the known ligand-binding pocket.



- Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding poses of the ligands within the defined binding site.
- Score the generated poses based on a scoring function that estimates the binding affinity.
- Analysis of Results:
 - Analyze the top-scoring poses to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
 - Compare the binding mode and predicted affinity of BDP and its metabolites to those of known endogenous ligands and other endocrine disruptors.

Table 3: Predicted Binding Affinities of BDP and its Metabolites from Molecular Docking (Hypothetical)

Ligand	Target Receptor	Predicted Binding Energy (kcal/mol)	Key Interacting Residues
BDP	ERα	-7.5	HIS524, GLU353, ARG394
BPA	ERα	-8.2	HIS524, GLU353, ARG394
DPHP	ERα	-6.8	PHE404, MET421
BDP	AR	-6.5	ARG752, GLN711, ASN705
BPA	AR	-7.1	ARG752, GLN711, ASN705
BDP	PPARy	-8.0	HIS323, HIS449, TYR473
BPA	PPARy	-8.5	HIS323, HIS449, TYR473



Note: This table presents hypothetical data as specific molecular docking results for BDP are not readily available in the searched literature. The key interacting residues are based on known interactions of other ligands with these receptors.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body.[9][10] These models can be used to predict the internal dose of BDP and its metabolites in various tissues and to extrapolate data from animals to humans.

Experimental Protocol: PBPK Model Construction for BDP

- Model Structure: Develop a whole-body PBPK model consisting of compartments representing major organs and tissues (e.g., liver, fat, kidney, brain). These compartments are interconnected by blood flow.
- Parameterization:
 - Physiological Parameters: Gather data on physiological parameters for the species of interest (e.g., organ volumes, blood flow rates, cardiac output) from the literature.
 - Physicochemical Parameters: Obtain or predict physicochemical parameters for BDP and its metabolites, such as molecular weight, log Kow, and water solubility.
 - Metabolic Parameters: Determine metabolic parameters, such as the rates of metabolism of BDP to BPA and DPHP, from in vitro studies (e.g., using liver microsomes) or predict them using in-silico tools.
- Model Simulation: Implement the model equations in a simulation software (e.g., Berkeley Madonna, acsIX) and simulate the concentration-time profiles of BDP and its metabolites in different tissues following a defined exposure scenario.
- Model Validation: Compare the model predictions with experimental pharmacokinetic data (if available) to validate the model's accuracy.

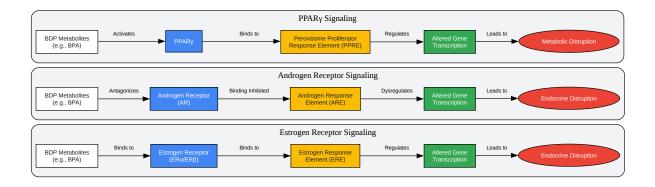


Signaling Pathways and Experimental Workflows

The potential for BDP to act as an endocrine disruptor stems from its ability to interfere with various signaling pathways, primarily through its interaction with nuclear receptors.

Nuclear Receptor Signaling Pathways

- Estrogen Receptor (ER) Signaling: BPA, a metabolite of BDP, is a well-known agonist for ERα and ERβ, mimicking the effects of estradiol and potentially leading to disruptions in reproductive health and development.
- Androgen Receptor (AR) Signaling: BPA has been shown to act as an antagonist to the androgen receptor, which could interfere with male reproductive development and function.
 [11]
- Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling: BPA and other bisphenols
 can activate PPARγ, a key regulator of adipogenesis and lipid metabolism, suggesting a
 potential role in metabolic disorders.[12][13]



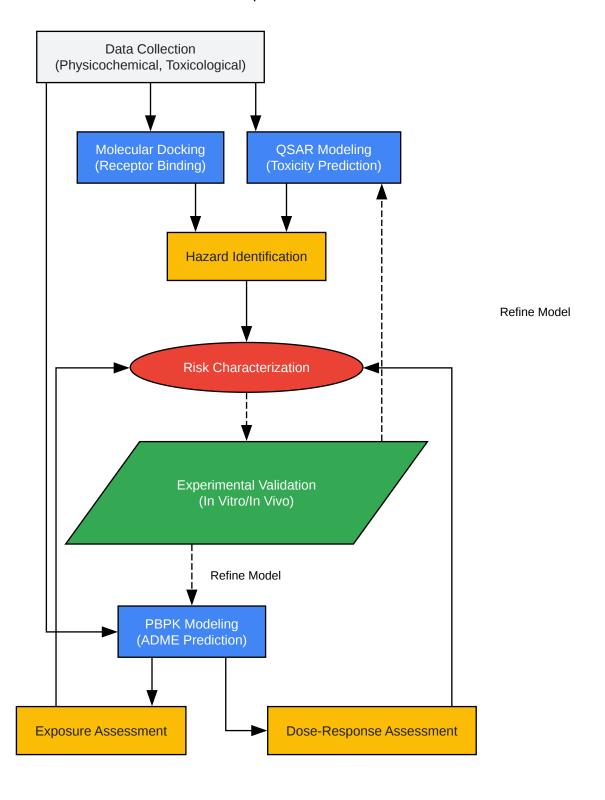
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Caption: Potential signaling pathways disrupted by BDP metabolites.

In-Silico Modeling Workflow

The integration of various in-silico methods provides a comprehensive workflow for assessing the potential risks associated with BDP exposure.



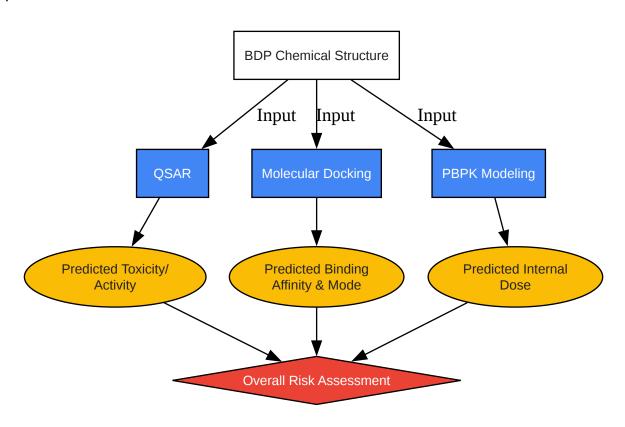


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Caption: Integrated in-silico workflow for BDP risk assessment.

Logical Relationship of In-Silico Methods

The different in-silico methods are interconnected and provide complementary information for a comprehensive assessment of BDP.



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Caption: Logical relationship between in-silico modeling methods.

Conclusion

In-silico modeling provides a robust and efficient framework for evaluating the potential hazards of **Bisphenol A bis(diphenyl phosphate)**. While direct experimental data for BDP remains limited, the application of QSAR, molecular docking, and PBPK modeling, informed by data on its structural analogues and metabolites, can offer valuable predictions of its endocrine-disrupting potential and pharmacokinetic behavior. This technical guide outlines the key methodologies and workflows to facilitate the computational assessment of BDP, ultimately



contributing to a more comprehensive understanding of its risk to human health and the environment. Further experimental validation is crucial to refine and confirm the in-silico predictions presented herein.

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